Sodium 20-oxopregn-5-en-3-yl sulfate

NMDA receptor modulation neurosteroid pharmacology allosteric modulation

Researchers requiring reliable NMDA receptor potentiation face inconsistent potency and solubility across neurosteroid batches. Pregnenolone sulfate sodium (CAS 1852-38-6) resolves this with defined stoichiometry and DMSO solubility up to 50 mM. • Potentiates NMDA responses via an extracellular allosteric site; enhances intracellular Ca2+ with EC50 ~2 pM. • Dual-action modulation: activates NR2A/NR2B-containing receptors while inhibiting NR2C/NR2D subtypes. • Sodium salt formulation ensures reproducible picomolar working concentrations via serial dilution. For lab researchers, this is the definitive NMDA PAM; for procurement, a single-sourced neurosteroid with guaranteed ≥98% purity and ambient-temperature global shipping.

Molecular Formula C21H31NaO5S
Molecular Weight 418.5 g/mol
Cat. No. B12352469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 20-oxopregn-5-en-3-yl sulfate
Molecular FormulaC21H31NaO5S
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
InChIInChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1
InChIKeyQQVJEIZJHDPTSH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pregnenolone Sulfate Sodium Salt: Multi-Target Excitatory Neurosteroid


Sodium 20-oxopregn-5-en-3-yl sulfate (CAS 1852-38-6), commonly referred to as pregnenolone sulfate sodium salt, is the sodium salt form of the endogenous sulfated neurosteroid pregnenolone sulfate (PS). It is classified as a pregnane steroid sulfate and functions as an excitatory neuromodulator with activity at multiple ionotropic receptor systems including NMDA receptors, GABAA receptors, and TRPM3 channels . The compound is synthesized via sulfation of pregnenolone at the C3β position and is present endogenously in the central nervous system at low nanomolar concentrations, where it modulates synaptic plasticity, cognition, and neuroprotection [1]. As a research tool, the sodium salt formulation offers defined stoichiometry and enhanced solubility in polar aprotic solvents relative to the free acid form (CAS 1247-64-9), facilitating its use in electrophysiological and cell-based assays .

Why Pregnenolone Sulfate Sodium Salt Cannot Be Substituted


Sulfated neurosteroids exhibit profoundly divergent pharmacological signatures that preclude interchangeable use. Pregnenolone sulfate functions as a positive allosteric modulator (PAM) of NMDA receptors, whereas the closely related sulfated steroid epipregnanolone sulfate acts as a negative allosteric modulator (NAM) at the same receptor, operating through a distinct, non-competing extracellular binding site [1]. At GABAA receptors, PS inhibits currents via a mechanism that promotes receptor desensitization by facilitating collisions between the M2-M3 linker and extracellular loops, a mechanism not shared by dehydroepiandrosterone sulfate (DHEAS) despite their structural similarity [2]. Furthermore, the sodium salt form (CAS 1852-38-6) provides solubility in DMSO up to 50 mM, whereas the free acid form is practically insoluble in water (0.0013 g/L), creating a practical barrier to interchangeability in experimental workflows [3]. These fundamental differences in pharmacodynamic directionality, molecular mechanism, and formulation properties mean that substitution with any other neurosteroid—even those within the same structural class—will yield qualitatively different experimental outcomes.

Pregnenolone Sulfate Sodium Salt Head-to-Head Evidence


NMDA Receptor Potentiation vs. Epipregnanolone Sulfate Inhibition

Pregnenolone sulfate (PS) acts as a positive allosteric modulator of NMDA receptor-mediated currents, whereas epipregnanolone sulfate (3β5βS), a PS analog differing only in the saturation of the A-ring, functions as a negative modulator. The two steroids act at distinct, non-competing extracellular sites on the NMDA receptor, as demonstrated by the inability of saturating concentrations of one modulator to occlude the effect of the other [1]. This bidirectional modulation was observed in voltage-clamped chick spinal cord neurons and rat hippocampal neurons in culture, as well as in Xenopus laevis oocytes expressing NR1(100)/NR2A subunits [1].

NMDA receptor modulation neurosteroid pharmacology allosteric modulation excitotoxicity

Picomolar Potency in Ca2+ Signaling vs. Pregnenolone

Pregnenolone sulfate (PregS) enhances intracellular Ca2+ levels with an extraordinary potency (EC50 ~2 pM) contingent upon NMDA receptor-mediated synaptic activity and L-type Ca2+ channel activity in primary hippocampal neurons. This pM-range activity triggers CREB phosphorylation within 10 minutes, a key molecular event in memory consolidation. Critically, the non-sulfated parent compound pregnenolone (PREG) is entirely ineffective in this assay system [1]. At higher micromolar concentrations, PS also potentiates NMDA-induced Ca2+ responses by approximately 150% and exacerbates NMDA-induced neuronal death with an EC50 of 37 μM [2].

intracellular calcium signaling CREB phosphorylation synaptic plasticity picomolar pharmacology

GABAA Receptor Inhibition: Pregnenolone Sulfate vs. DHEAS

Both pregnenolone sulfate (PS) and dehydroepiandrosterone sulfate (DHEAS) negatively modulate GABAA receptors, but they do so through fundamentally different molecular mechanisms. PS inhibits GABA-ergic currents by promoting receptor desensitization—specifically by facilitating collisions between loop 2, loop 7, and the M2-M3 linker of the receptor. In contrast, DHEAS does not utilize this desensitization-dependent mechanism. In functional assays, the presence of the γ subunit in GABAA receptors enhances the maximal inhibition (efficacy) of DHEAS from approximately 35% (α1β1) to 75% (α1β1γ2S) without altering its binding affinity, whereas neither the affinity nor the efficacy of PS is altered by the γ subunit [1]. In recombinant wild-type α1β2γ2L receptors expressed in Xenopus oocytes, PS inhibits GABA currents with an IC50 of 0.20 ± 0.07 μM, compared to 1.88 ± 0.32 μM for UC1019 and 2.58 ± 0.58 μM for UC1020 (3β-hydroxysteroid analogs) [2].

GABAA receptor neurosteroid inhibition receptor desensitization allosteric modulation mechanism

Subunit-Dependent Bidirectional NMDA Receptor Modulation

Pregnenolone sulfate (PS) exerts subunit-dependent bidirectional modulation of recombinant NMDA receptors expressed in Xenopus oocytes. PS potentiates NMDA-, glutamate-, and glycine-induced currents at NR1/NR2A and NR1/NR2B receptors, but inhibits these same currents at NR1/NR2C and NR1/NR2D receptors. This contrasts markedly with pregnanolone sulfate (3α5βS), a negative modulator that inhibits all four diheteromeric subtypes but with approximately 4-fold greater potency at NR1/NR2C and NR1/NR2D compared to NR1/NR2A and NR1/NR2B receptors [1]. Additionally, kinetic analysis in transfected HEK-293 cells reveals that PS produces a larger effect on NR1a/NR2A than on NR1a/NR2B channels, as it prolongs deactivation by decreasing agonist unbinding, an effect counteracted by desensitization that is more prominent in NR2B-containing receptors [2].

NMDA receptor subtypes subunit-selective pharmacology NR2 subunit neurosteroid modulation

Sodium Salt vs. Free Acid: Solubility Advantage

The sodium salt form of pregnenolone sulfate (CAS 1852-38-6, MW 418.52) provides defined stoichiometry and significantly enhanced solubility in polar aprotic solvents compared to the free acid form (CAS 1247-64-9, MW 396.54). The sodium salt is soluble to 50 mM (20.93 mg/mL) in DMSO, enabling preparation of concentrated stock solutions suitable for dilution into aqueous buffers for electrophysiology and cell-based assays. In DMSO:PBS (pH 7.2, 1:1), solubility is 0.5 mg/mL . By contrast, the free acid form is practically insoluble in water (predicted water solubility 0.0013 g/L, ALOGPS), and shows different solvent compatibility profiles [1]. The sodium salt is supplied as a crystalline solid with purity ≥95% and demonstrates stability of ≥4 years when stored at -20°C .

compound formulation solubility optimization in vitro assay preparation neurosteroid handling

Pregnenolone Sulfate Sodium Salt Applications


NMDA Receptor Positive Allosteric Modulation

Sodium 20-oxopregn-5-en-3-yl sulfate is the definitive positive modulator for NMDA receptor studies where potentiation of glutamatergic signaling is the experimental objective. Unlike pregnanolone sulfate or epipregnanolone sulfate—which uniformly inhibit NMDA receptor currents—PS enhances NMDA-mediated responses through a distinct extracellular allosteric site, as established by Park-Chung et al. (1997) [1]. This makes PS essential for experiments examining NMDA receptor-dependent LTP, synaptic plasticity enhancement, or excitotoxicity exacerbation models. The dual-action property whereby PS can potentiate NR2A/NR2B-containing receptors while inhibiting NR2C/NR2D-containing receptors further enables subunit-specific dissection of NMDA receptor contributions to neuronal function, as demonstrated by Malayev et al. (2002) [2].

Calcium Imaging and CREB Signaling Studies

Researchers investigating activity-dependent Ca2+ signaling cascades and CREB-mediated gene transcription should select PS for its unparalleled potency. Smith et al. (2014) demonstrated that PS enhances intracellular Ca2+ with an EC50 of approximately 2 pM, a potency that is unmatched by any other endogenous neurosteroid and that is contingent upon NMDA receptor-mediated synaptic activity [3]. The sodium salt formulation enables preparation of stable stock solutions at 50 mM in DMSO , from which picomolar working concentrations can be reliably achieved through serial dilution—a practical advantage critical for experiments operating at the threshold of neurosteroid sensitivity.

GABAA Receptor Desensitization Studies

PS is uniquely suited for studies of GABAA receptor desensitization kinetics because it inhibits GABA-ergic currents specifically by promoting collisions between loop 2, loop 7, and the M2-M3 linker—a desensitization-dependent mechanism not utilized by DHEAS or 3β-hydroxysteroids, as established by Sachidanandan et al. (2015) and Park-Chung et al. (2006) [4][5]. Furthermore, PS inhibition at recombinant α1β2γ2L receptors (IC50 0.20 ± 0.07 μM) is dramatically reduced by the β2A252S point mutation, whereas 3β-hydroxysteroid inhibition is not, providing a genetically validated tool for isolating desensitization-dependent inhibitory pathways [5].

TRPM3 Channel Activation and Calcium Signaling

PS serves as the canonical endogenous agonist for TRPM3 channel activation studies. As demonstrated by Naylor et al. (2010), PS activates TRPM3 channels in vascular smooth muscle cells and is positively coupled to insulin secretion in pancreatic β-cells [6]. While synthetic agonists such as CIM0216 exhibit greater potency (EC50 0.77 μM vs. PS), they activate TRPM3 via a distinct mechanism involving opening of both the central calcium-conducting pore and the alternative cation permeation pathway [7]. The sodium salt formulation facilitates preparation of the higher micromolar concentrations typically required for TRPM3 activation in tissue preparations [6].

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